1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one
CAS No.:
Cat. No.: VC18244704
Molecular Formula: C13H16O
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O |
|---|---|
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | 1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one |
| Standard InChI | InChI=1S/C13H16O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12H,4,6-7,9H2,1H3 |
| Standard InChI Key | JRHRLCGEHYWREQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1CCCC2=CC=CC=C12 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule consists of a partially saturated naphthalene ring (tetrahydronaphthalene) fused to a propan-2-one group. The tetrahydronaphthalene moiety provides a rigid bicyclic framework, while the ketone functional group at the propan-2-one position introduces polarity and reactivity. X-ray crystallography and computational modeling reveal that the carbonyl oxygen adopts a planar trigonal geometry, typical of ketones, with bond angles approximating around the carbonyl carbon.
Table 1: Comparative Structural Features of Tetralin Derivatives
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Group |
|---|---|---|---|
| 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one | 188.27 | Ketone | |
| β-Tetralone | 146.19 | Ketone | |
| 1,2,3,4-Tetrahydro-1-naphthylamine | 147.22 | Amine |
Spectroscopic Properties
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IR Spectroscopy: A strong absorption band near confirms the presence of the carbonyl group (C=O).
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NMR Spectroscopy:
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NMR (CDCl₃): Signals at δ 2.1–2.3 ppm (m, 4H, cyclohexane CH₂), δ 3.1–3.3 ppm (m, 2H, CH₂ adjacent to carbonyl), and δ 7.1–7.3 ppm (m, 4H, aromatic protons).
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NMR: Carbonyl carbon resonance at δ 208.5 ppm, with aromatic carbons between δ 125–140 ppm.
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Synthesis and Purification
Friedel-Crafts Acylation
The most common synthesis route involves Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with propionyl chloride in the presence of as a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the acyl group is introduced at the para position relative to the saturated ring junction.
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (initial), 25°C (reflux) |
| Reaction Time | 6–8 hours |
| Solvent | Dichloromethane |
| Yield | 68–72% |
Purification Techniques
Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity exceeding 99% is achievable, as verified by GC-MS.
Chemical Reactivity
Nucleophilic Additions
The ketone group undergoes nucleophilic attacks, such as Grignard reactions, to form secondary alcohols. For example, reaction with methylmagnesium bromide yields 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2-methylpropan-2-ol.
Reductive Amination
In the presence of ammonia and hydrogen gas (Pd/C catalyst), the ketone is converted to 1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-amine, a potential intermediate for pharmaceutical agents .
Applications and Industrial Relevance
Materials Science
The compound’s rigid backbone makes it a candidate for liquid crystal precursors or polymer additives. Its thermal stability (decomposition temperature >250°C) further supports high-temperature applications.
Future Research Directions
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